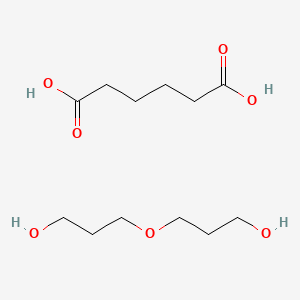
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a molecular formula of C12H24O6. This compound is known for its unique structure, which includes both carboxylic acid and alcohol functional groups. It is used in various chemical and industrial applications due to its versatile reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of hexanedioic acid with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures that the compound is produced at a high scale with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and propanal are major products formed during the oxidation of the alcohol group.
Reduction: Hexanediol is formed when the carboxylic acid group is reduced.
Substitution: Various substituted esters and ethers can be formed depending on the substituent used.
Applications De Recherche Scientifique
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role as a stabilizer or enhancer in chemical reactions. Its ability to undergo esterification and other reactions makes it a versatile compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid: A simpler compound with only carboxylic acid groups.
Propan-1-ol: A primary alcohol with a simpler structure.
1,6-diisocyanatohexane: A compound with similar reactivity but different functional groups.
Uniqueness
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of carboxylic acid and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
64091-34-5 |
|---|---|
Formule moléculaire |
C12H24O7 |
Poids moléculaire |
280.31 g/mol |
Nom IUPAC |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H10O4.C6H14O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
Clé InChI |
UFOMJVWEXUBJQM-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CO)COCCCO |
Numéros CAS associés |
64091-34-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)

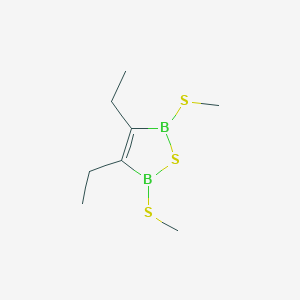
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
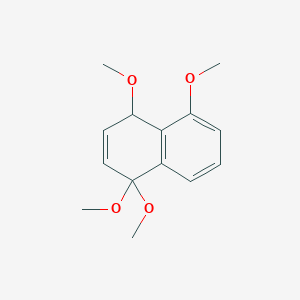
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
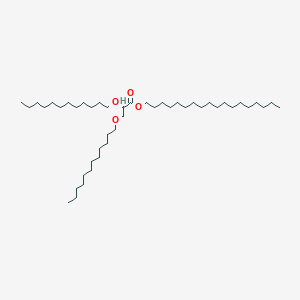
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
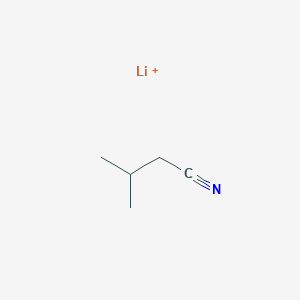
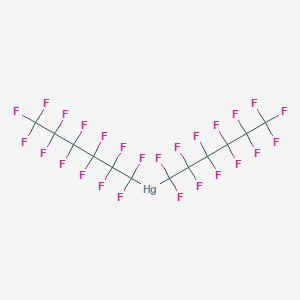
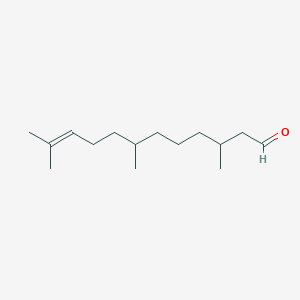

![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
